molecular formula C12H18ClN B8264590 4-chloro-N,N-dipropylaniline

4-chloro-N,N-dipropylaniline

Cat. No. B8264590
M. Wt: 211.73 g/mol
InChI Key: CNACKCBGWPKSPL-UHFFFAOYSA-N
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Description

4-chloro-N,N-dipropylaniline is a useful research compound. Its molecular formula is C12H18ClN and its molecular weight is 211.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Oxidation in Acetonitrile Solution

Research by Kádár et al. (2001) delved into the electrochemical oxidation of 4-chloroaniline and its derivatives in acetonitrile solution. They found that the oxidation mechanism in acetonitrile mirrors that in acidic aqueous media. This oxidation leads to chlorinated 4-amino-diphenylamines and other chlorinated anilines, highlighting the compound's reactivity and potential applications in electrochemical processes (Kádár et al., 2001).

DFT and Molecular Docking Studies

S. Aayisha et al. (2019) conducted DFT (Density Functional Theory) and molecular docking studies on a similar molecule, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine. This study, though not on the exact compound, demonstrates the application of computational chemistry in understanding the properties of chloroaniline derivatives for pharmaceutical applications, highlighting their potential in drug design (Aayisha et al., 2019).

N-Oxidation by Prostaglandin Synthase

Research by Golly and Hlavica (1985) explored the N-oxidation of 4-chloroaniline by prostaglandin synthase. This study provides insights into the biochemical interactions of chloroanilines, potentially offering avenues for biochemical and pharmacological research (Golly & Hlavica, 1985).

Solarylations via 4-Aminophenyl Cations

The study by Dichiarante et al. (2010) investigated the photo-S(N)1 reaction of some 4-chloroanilines under solar irradiation. This method represents an environmentally friendly alternative to traditional arylation methods and could have implications for green chemistry and sustainable synthesis approaches (Dichiarante et al., 2010).

Synthesis and Pesticidal Activity

A study by Molchanov et al. (1983) on the synthesis of N,N′-diacyl derivatives of 4-chloro-1,2-phenylenediamine and their fungicidal activities showcases the potential of chloroaniline derivatives in agricultural chemistry, particularly in the development of new pesticides (Molchanov et al., 1983).

Synthesis of Heterocycles

Tsvelikhovsky and Buchwald (2010) researched the Pd-catalyzed condensation of chloroaniline derivatives, demonstrating their utility in synthesizing diverse heterocyclic compounds. This research has implications for organic synthesis and pharmaceutical development (Tsvelikhovsky & Buchwald, 2010).

properties

IUPAC Name

4-chloro-N,N-dipropylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNACKCBGWPKSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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